molecular formula C15H15NO B8719880 N,N-diphenylpropanamide CAS No. 20619-23-2

N,N-diphenylpropanamide

Cat. No.: B8719880
CAS No.: 20619-23-2
M. Wt: 225.28 g/mol
InChI Key: JIRGTCBOQAJBHY-UHFFFAOYSA-N
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Description

N,N-Diphenylpropanamide (chemical formula: C₁₅H₁₅NO) is a tertiary amide characterized by two phenyl groups attached to the nitrogen atom of a propanamide backbone. It serves as a key intermediate in pharmaceutical and materials science research. Key properties include:

  • Melting Point: 173.5°C (dec.) .
  • Optical Rotation: [α]²⁵D = −32° (c 1.0, MeOH) .
  • Applications: Opioid Receptor Studies: Derivatives like 3-[(2R,6R,11R)-8-Hydroxy-6,11-dimethyl-1,4,5,6-tetrahydro-2,6-methano-3-benzazocin-3(2H)-yl]-N,N-diphenylpropanamide exhibit affinity for opioid receptors, making them candidates for pain management research . Photoluminescence: Incorporated into difluoroboron 3-(9H-carbazol-9-yl)-3-oxo-N,N-diphenylpropanamide (CzPAB), it enables near-infrared-excitable ultralong organic phosphorescence (OURTP) in materials science .

Properties

CAS No.

20619-23-2

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N,N-diphenylpropanamide

InChI

InChI=1S/C15H15NO/c1-2-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

JIRGTCBOQAJBHY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted N,N-Diphenylpropanamides

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features/Applications References
N,N-Diphenylpropanamide C₁₅H₁₅NO 225.29 173.5 Opioid receptor ligands; photoluminescent materials
2-Methyl-N,N-diphenylpropanamide C₁₆H₁₇NO 239.31 90 Lower melting point; potential material science applications
3-Chloro-N,N-diphenylpropanamide C₁₅H₁₄ClNO 259.73 93–94 Halogenated derivative; higher density (1.205 g/cm³); synthetic intermediate
2-Chloro-N,N-diphenylpropanamide C₁₅H₁₄ClNO 259.73 N/A Chlorine substitution alters reactivity; used in organic synthesis
Key Observations:
  • Substituent Effects: Methyl Groups (e.g., 2-methyl): Reduce melting point (90°C vs. Chlorine Atoms: Increase molecular weight and density (e.g., 1.205 g/cm³ for 3-chloro derivative) while lowering melting points. Chlorinated derivatives are often intermediates in drug synthesis .

Pharmacologically Active Derivatives

Compound Name Molecular Formula Key Features/Applications References
N-Acetyl Norfentanyl (N-(1-acetyl-4-piperidinyl)-N-phenylpropanamide) C₁₆H₂₂N₂O₂ Analgesic research; µ-opioid receptor affinity
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide C₂₄H₃₀N₂O₂ Tolterodine precursor (antimuscarinic drug)
Key Observations:
  • Piperidinyl/Phenyl Modifications: Derivatives like N-acetyl Norfentanyl replace one phenyl group with a piperidinyl-acetyl moiety, altering receptor binding and pharmacokinetics .
  • Branched Alkyl Chains : N,N-Diisopropyl substituents enhance lipophilicity, affecting blood-brain barrier penetration in neurological agents .
Key Observations:
  • Carbazole Integration : The This compound group in CzPAB stabilizes triplet excitons, enabling NIR-excitable phosphorescence. Control molecules lacking this moiety show reduced efficiency .

Structural and Spectroscopic Insights

  • NMR Data :

    • This compound : ¹H NMR (DMSO-d₆) signals at δ 7.37 (d, J = 8.0 Hz) and δ 2.75–2.67 (m) confirm aromatic protons and methylene groups adjacent to the amide .
    • 3-Chloro Derivative : Additional δ 3.65 (t, J = 6.6 Hz) and δ 2.83 (t, J = 6.6 Hz) peaks indicate chlorine-induced deshielding .
  • MS Data :

    • Base peak at m/z 405.1 [M + H]⁺ for This compound derivatives correlates with molecular fragmentation patterns .

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